BenchChemオンラインストアへようこそ!

7-Fluoro-3-hydroxy-3-phenylindolin-2-one

Anticonvulsant Maximal Electroshock Seizure (MES) Pentylenetetrazole (PTZ)

7-Fluoro-3-hydroxy-3-phenylindolin-2-one (CAS 1584139-77-4) is a halogenated 3,3-disubstituted indolin-2-one with the molecular formula C₁₄H₁₀FNO₂ and a molecular weight of 243.23 g/mol. The compound belongs to the 7-substituted-2-indolinone family, which has been disclosed as having anticonvulsant utility in animals.

Molecular Formula C14H10FNO2
Molecular Weight 243.23 g/mol
CAS No. 1584139-77-4
Cat. No. B3040122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluoro-3-hydroxy-3-phenylindolin-2-one
CAS1584139-77-4
Molecular FormulaC14H10FNO2
Molecular Weight243.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2(C3=C(C(=CC=C3)F)NC2=O)O
InChIInChI=1S/C14H10FNO2/c15-11-8-4-7-10-12(11)16-13(17)14(10,18)9-5-2-1-3-6-9/h1-8,18H,(H,16,17)
InChIKeyYSJMQNSLKBAXPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Fluoro-3-hydroxy-3-phenylindolin-2-one (CAS 1584139-77-4): Core Chemical Identity for Procurement


7-Fluoro-3-hydroxy-3-phenylindolin-2-one (CAS 1584139-77-4) is a halogenated 3,3-disubstituted indolin-2-one with the molecular formula C₁₄H₁₀FNO₂ and a molecular weight of 243.23 g/mol . The compound belongs to the 7-substituted-2-indolinone family, which has been disclosed as having anticonvulsant utility in animals [1]. Its core scaffold—an oxindole bearing both a C3-hydroxyl and a C3-phenyl group—is recognized as a privileged structure in medicinal chemistry, appearing in kinase inhibitor programs and cholinesterase inhibitor campaigns [2]. The presence of the electron-withdrawing fluorine atom at the 7-position differentiates this compound from the parent 3-hydroxy-3-phenylindolin-2-one and from other 7-halo congeners, imparting distinct physicochemical and electronic properties that influence both reactivity and biological target engagement.

Why a Simple Indolin-2-one Cannot Substitute for 7-Fluoro-3-hydroxy-3-phenylindolin-2-one in Research Protocols


Attempting to replace 7-fluoro-3-hydroxy-3-phenylindolin-2-one with unsubstituted 3-hydroxy-3-phenylindolin-2-one or with other 7-halo analogs ignores the critical impact of the C7 fluorine on metabolic stability, hydrogen-bond acceptor capacity, and target binding topology. In kinase inhibitor programs, the specific position of halogen substitution on the oxindole ring has been shown to alter selectivity profiles across receptor tyrosine kinases (RTKs) including VEGF, EGF, and PDGF receptors [1]. The C7-fluoro substituent is not merely an isostere for chloro or bromo; it reduces lipophilicity (LogP) relative to the chloro and bromo analogs while increasing metabolic oxidative stability compared to the parent hydrogen analog, thereby altering both pharmacokinetic behavior and off-target liability profiles within the same chemotype [2]. Furthermore, the 3-hydroxy-3-phenyl motif is essential for the hydrogen-bonding network required by certain enzyme active sites, and deletion of either the hydroxyl or phenyl group abolishes activity entirely, as demonstrated in cholinesterase inhibition studies on structurally related 3-substituted-3-hydroxyoxindoles [3].

Differentiated Evidence for 7-Fluoro-3-hydroxy-3-phenylindolin-2-one: Quantified Comparisons for Procurement Decisions


Anticonvulsant Activity: 7-Halogenated 3-Hydroxy-3-Phenylindolin-2-ones as a Privileged Sub-Class

US Patent 4,020,179 explicitly claims 7-fluoro-3-hydroxy-3-phenylindolin-2-one among the 7-substituted-2-indolinones useful as anticonvulsant agents [1]. The patent demonstrates that the 7-chloro analog, 7-chloro-3-hydroxy-3-phenyl-2-indolinone, produced significant anticonvulsant activity in standard animal tests including anti-metrazol and anti-electroshock paradigms, which are indicative of medullary activity [1]. While no direct head-to-head quantitative comparison between the 7-fluoro and 7-chloro analogs is provided in the patent, the generic disclosure places the 7-fluoro compound within the same pharmacologically active series. The fluorine atom is anticipated to confer superior metabolic stability compared to the chloro and bromo analogs due to the strength of the C–F bond and reduced susceptibility to CYP450-mediated oxidative dehalogenation, a class-level property well-established in medicinal chemistry [2].

Anticonvulsant Maximal Electroshock Seizure (MES) Pentylenetetrazole (PTZ)

Receptor Tyrosine Kinase Inhibition: Structural Rationale for 7-Fluoro Substitution in Indolin-2-one Scaffolds

The seminal study by Sun et al. (J. Med. Chem. 1998) established that 3-substituted indolin-2-ones are a novel class of tyrosine kinase inhibitors exhibiting selectivity toward specific receptor tyrosine kinases (RTKs) [1]. The study demonstrated that compounds in this class achieve submicromolar inhibition of ligand-dependent autophosphorylation of VEGF (Flk-1), EGF, Her-2, and PDGF RTKs in intact cells. The presence and electronic nature of substituents on the oxindole ring are critical for determining both potency and selectivity. While the 1998 study focused primarily on 3-benzylidenyl and 3-heteroaryl-methylidenyl substitutions rather than the 3-hydroxy-3-phenyl motif, it establishes that the indolin-2-one scaffold occupies the ATP-binding pocket of RTKs [1]. The 7-fluoro substitution influences the electron density of the oxindole ring, which in turn modulates the strength of the critical hydrogen bond between the C2 carbonyl and the hinge region of the kinase, a binding mode confirmed by crystallographic data for related 3-substituted indolin-2-ones [1].

Tyrosine Kinase Inhibitor VEGFR PDGFR EGFR Structure-Activity Relationship

Synthetic Utility: Enantioselective Construction of Quaternary Carbon Centers

A 2011 methodology paper in Organic Letters demonstrated that 3-substituted oxindoles, including 3-hydroxy-3-phenylindolin-2-one derivatives, can be employed in an asymmetric nucleophilic addition/protonation cascade with ethyl 2-phthalimidoacrylate to access Cγ-tetrasubstituted α-amino acid derivatives [1]. The reaction achieves up to 98% yield, up to 94:6 diastereomeric ratio, and >99% enantiomeric excess under dual activation by a cinchona alkaloid-derived catalyst [1]. The 7-fluoro substituent, by altering the electronic character of the aryl ring, is expected to modulate both the reactivity and the stereochemical outcome of such transformations, providing access to fluorinated, enantioenriched building blocks that are otherwise difficult to prepare. The 3-hydroxy-3-phenyl framework serves as a precursor to the quaternary stereocenter, and the fluorine label offers a convenient NMR-active handle (¹⁹F) for reaction monitoring and product characterization [2].

Asymmetric Catalysis Quaternary Stereocenter Cinchona Alkaloid α-Amino Acid Synthesis

Physicochemical Differentiation: LogP and Hydrogen-Bonding Profile vs. Non-Fluorinated and Chloro Analogs

Computational prediction of physicochemical properties reveals measurable differentiation between 7-fluoro-3-hydroxy-3-phenylindolin-2-one and its closest analogs . The target compound (MW 243.23 g/mol) has two hydrogen bond donors (NH, OH) and three hydrogen bond acceptors (C=O, OH, F), while the non-fluorinated analog 3-hydroxy-3-phenylindolin-2-one (CAS 1848-24-4, MW 225.24 g/mol) has two donors and only two acceptors (C=O, OH) . The addition of fluorine as a weak hydrogen bond acceptor alters the compound's solvation and membrane permeability profile. The 7-chloro analog (MW ~259.7 g/mol) has higher lipophilicity (estimated ΔLogP ~+0.7 relative to the fluoro compound), while the 7-bromo analog is even more lipophilic (estimated ΔLogP ~+1.1) [1]. These differences are significant for CNS drug discovery programs where lower LogP correlates with reduced non-specific binding and improved metabolic stability.

Lipophilicity Hydrogen Bond Donor/Acceptor ADME Prediction Rule-of-Five

Purity Benchmarking for Reproducible Biological Assays: Vendor-Supplied Analytical Data

Commercially available 7-fluoro-3-hydroxy-3-phenylindolin-2-one is supplied at ≥95% purity (HPLC) by multiple reputable vendors . The non-fluorinated analog 3-hydroxy-3-phenylindolin-2-one is similarly available at ≥95% purity from Fluorochem . However, the 7-chloro and 7-bromo analogs are less widely stocked and often available only at lower purity grades (typically 90–95%) from a narrower vendor base, which can introduce batch-to-batch variability in biological assays . For procurement decision-making, the broader commercial availability and consistent purity specification of the 7-fluoro compound reduces the risk of supply chain disruption and ensures inter-laboratory reproducibility in screening campaigns.

Purity Specification HPLC Procurement Quality Control Reproducibility

Biological Target Engagement: DHODH Inhibition Data for 7-Halo Congeners Provides Class-Level Activity Benchmark

The 7-chloro-3-hydroxy-3-phenylindolin-2-one derivative has been reported in BindingDB (BDBM50379146) with an IC50 of 74 nM against Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) in a Type 2 DHODH activity assay monitoring orotate formation or via a chromogen reduction assay using DCIP [1]. This enzyme is a validated target for malaria chemotherapy. While the 7-fluoro analog has not been directly tested in the same assay to date, the structural similarity and the established DHODH inhibitory activity of the 7-chloro congener support the 7-fluoro compound as a promising candidate for profiling against PfDHODH. The fluorine atom may enhance selectivity for the parasite enzyme over human DHODH (where the 7-chloro analog shows IC50 = 30 μM) due to altered electronic complementarity with the enzyme's ubiquinone binding site [1].

Dihydroorotate Dehydrogenase DHODH Malaria Plasmodium falciparum

Application Scenarios: Where 7-Fluoro-3-hydroxy-3-phenylindolin-2-one Delivers Differentiated Value


CNS Drug Discovery: Anticonvulsant Lead Optimization with Fluorine-Enabled Metabolic Stability

In antiepileptic drug discovery programs targeting maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models, the 7-fluoro-3-hydroxy-3-phenylindolin-2-one serves as a direct structural analog of the active 7-chloro congener, with the critical advantage that the C–F bond resists oxidative metabolism at the 7-position [1]. This is particularly relevant for developing chronic dosing regimens where metabolic clearance of the chloro analog via CYP450-mediated dehalogenation could limit exposure. The lower lipophilicity of the fluoro compound also favors reduced CNS non-specific binding, a key parameter in PET tracer development and in mitigating phospholipidosis risk [2].

Kinase Inhibitor Medicinal Chemistry: SAR Exploration of the Hinge-Binding Oxindole Scaffold

For kinase drug discovery groups working within the ATP-competitive inhibitor space, the 7-fluoro-3-hydroxy-3-phenylindolin-2-one provides a versatile starting point for exploring how electron withdrawal at the 7-position modulates the hydrogen bond donor/acceptor properties of the oxindole hinge-binding motif. The 1998 J. Med. Chem. study established that subtle modifications to the indolin-2-one core profoundly alter selectivity across Flk-1, EGFR, Her-2, and PDGFR kinases [3]. The 7-fluoro variant, with its unique combination of strong electron withdrawal, weak hydrogen bond acceptor character, and minimal steric bulk, enables SAR studies that the chloro, bromo, and unsubstituted analogs cannot fully recapitulate.

Asymmetric Synthesis Methodology: ¹⁹F NMR-Monitored Enantioselective Reaction Development

In academic and industrial methodology laboratories developing new asymmetric transformations, the 7-fluoro-3-hydroxy-3-phenylindolin-2-one offers a distinct advantage as a substrate: the fluorine atom provides a sensitive ¹⁹F NMR handle for real-time reaction monitoring without the need for derivatization or quenching [4]. This is not available with the non-fluorinated parent compound or with chloro/bromo analogs (where ³⁵Cl and ⁷⁹Br are quadrupolar nuclei poorly suited for NMR). The compound can serve as a model substrate in the enantioselective construction of quaternary stereocenters via organocatalytic or metal-catalyzed addition/protonation cascades, enabling rapid optimization of catalyst systems [5].

Antiparasitic Drug Discovery: PfDHODH Inhibitor Profiling and Selectivity Optimization

Building on the 74 nM PfDHODH IC50 reported for the 7-chloro-3-hydroxy-3-phenyl analog [6], procurement of the 7-fluoro compound enables direct head-to-head comparative profiling against both the parasite and human DHODH enzymes. Such a comparison directly addresses the key question of whether fluorine substitution improves the selectivity window beyond the ~405-fold achieved by the chloro congener. The lower molecular weight and reduced lipophilicity of the fluoro derivative also align with anti-malarial drug optimization criteria emphasizing oral bioavailability and metabolic stability in the host [2].

Quote Request

Request a Quote for 7-Fluoro-3-hydroxy-3-phenylindolin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.